molecular formula C13H18O2 B6292226 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran CAS No. 159890-96-7

3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran

Cat. No.: B6292226
CAS No.: 159890-96-7
M. Wt: 206.28 g/mol
InChI Key: SUMBVXVSNWANBO-UHFFFAOYSA-N
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Description

3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is a synthetic, heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) scaffold is a privileged structure in drug discovery, known for its ability to impart conformational rigidity and participate in hydrogen bonding, which can enhance binding affinity to biological targets . This particular derivative is functionalized with a benzyloxymethyl group, a common protecting group in synthetic routes, suggesting its utility as a key intermediate or building block in the multi-step synthesis of more complex molecules . Tetrahydrofuran-based ligands, especially bis- and tris-THF motifs, have proven to be critically important in the development of potent HIV-1 protease inhibitors, forming essential hydrogen-bonding interactions within the enzyme's active site . Beyond pharmaceutical applications, substituted tetrahydrofurans are also valuable in industrial chemistry, serving as precursors for solvents and monomers in polymer production . Researchers may find this compound valuable for exploring new chemical spaces in drug design, developing novel synthetic methodologies, or as a precursor for materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-(phenylmethoxymethyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMBVXVSNWANBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxymethyl 3 Methyl Tetrahydrofuran

Precursor Design and Preparation for Tetrahydrofuran (B95107) Annulation

Cyclization Reactions for Tetrahydrofuran Core Formation

Lewis Acid-Catalyzed Cycloetherifications

Lewis acid-catalyzed cycloetherification of unsaturated alcohol precursors is a highly effective method for the synthesis of substituted tetrahydrofurans. This approach typically involves the activation of an alkene or an epoxide by a Lewis acid, which facilitates the intramolecular attack by a hydroxyl group to form the tetrahydrofuran ring. nih.gov

One common strategy involves the use of homoallylic alcohols as precursors. The Lewis acid activates the double bond, making it susceptible to nucleophilic attack by the tethered hydroxyl group. A variety of Lewis acids can be employed to catalyze these transformations, with the choice of catalyst often influencing the reaction's efficiency and stereoselectivity. For instance, treatment of a suitably substituted pent-4-en-1-ol with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can promote the cyclization to the corresponding tetrahydrofuran. nih.gov

In the context of synthesizing 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran, a key precursor would be a substituted pent-4-en-1,3-diol. The Lewis acid would facilitate the cyclization to form the tetrahydrofuran ring, establishing the core structure of the target molecule. The reaction conditions, including the choice of Lewis acid and solvent, are critical for achieving high yields and controlling the stereochemical outcome.

A summary of Lewis acids commonly used in cycloetherification reactions is presented in Table 1.

Lewis AcidTypical Reaction ConditionsSubstrate TypeReference
Boron trifluoride etherate (BF₃·OEt₂)CH₂Cl₂, -78 °C to rtUnsaturated alcohols nih.gov
Tin(IV) chloride (SnCl₄)CH₂Cl₂, -78 °C to 0 °CUnsaturated alcohols, epoxy alcohols nih.gov
Titanium(IV) chloride (TiCl₄)CH₂Cl₂, -78 °CUnsaturated alcohols nih.gov
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)CH₂Cl₂, -78 °C to 0 °CUnsaturated alcohols, acetals nih.gov

Introduction and Functionalization of the Benzyloxymethyl Moiety

The benzyloxymethyl group at the C3 position is a defining feature of the target molecule. Its introduction is typically achieved through the protection of a primary hydroxyl group in a precursor molecule.

Protection Group Strategies for Hydroxymethyl Precursors

The benzyl (B1604629) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its facile removal via hydrogenolysis. In the synthesis of this compound, a precursor containing a 3-hydroxymethyl-3-methyl moiety is often employed. The primary hydroxyl group of this precursor is then protected as a benzyl ether.

This protection is typically achieved by treating the alcohol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base and solvent is crucial to ensure efficient benzylation without competing side reactions.

Alternatively, for more complex substrates, methods that avoid strongly basic conditions may be preferred. For instance, the use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, provides a milder alternative for benzyl ether formation.

In syntheses starting from a precursor diol, such as 2-methyl-2-(prop-2-en-1-yl)propane-1,3-diol, a benzylidene acetal (B89532) can be used to protect the 1,3-diol. wikipedia.org This cyclic acetal can then be regioselectively opened to reveal one of the hydroxyl groups for further functionalization, while the other remains protected as a benzyl ether. This strategy offers an elegant way to differentiate between two primary hydroxyl groups. chem-station.com

Stereocontrol during Side Chain Installation

As this compound possesses a quaternary stereocenter at the C3 position, the stereocontrolled installation of the benzyloxymethyl and methyl groups is of paramount importance. When the tetrahydrofuran ring is formed from an acyclic precursor already containing the C3 stereocenter, the focus shifts to the stereoselective synthesis of this precursor.

One approach involves the asymmetric alkylation of a suitable enolate. For instance, the enolate of a lactone precursor can be alkylated with a methylating agent, followed by the introduction of the benzyloxymethyl group or a precursor thereof. The use of chiral auxiliaries or chiral catalysts can direct the stereochemical outcome of these alkylation steps.

Alternatively, if the tetrahydrofuran ring is formed via cycloetherification of an unsaturated alcohol, the stereochemistry of the substituents on the acyclic precursor will dictate the stereochemistry of the final product. Therefore, the stereoselective synthesis of the unsaturated alcohol precursor is a key challenge. This can be achieved through various asymmetric synthesis techniques, including substrate-controlled diastereoselective reactions or catalyst-controlled enantioselective transformations.

Methyl Group Introduction and Stereochemical Implications

The introduction of the methyl group at the C3 position is a critical step in establishing the quaternary stereocenter. This can be achieved at different stages of the synthesis, each with its own stereochemical implications.

If the methyl group is introduced before the formation of the tetrahydrofuran ring, methods such as the alkylation of an enolate or the conjugate addition of a methyl organometallic reagent to an α,β-unsaturated ester or ketone can be employed. The stereoselectivity of these reactions is often influenced by the existing stereocenters in the molecule or by the use of chiral reagents.

For example, the methylation of a lactone precursor can be a highly stereoselective process. The incoming methyl group will typically approach from the less sterically hindered face of the enolate, leading to a predictable diastereomeric outcome.

In routes where the tetrahydrofuran ring is formed first, the introduction of the methyl group at the C3 position would involve the alkylation of a C3-lactone or a related derivative. The stereochemical outcome of such a reaction would be dependent on the geometry of the enolate and the steric environment around the C3 position.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Several synthetic routes can be envisioned for the preparation of this compound, each with its own advantages and disadvantages in terms of efficiency and selectivity. A comparative analysis of these routes is essential for selecting the most appropriate strategy for a given application.

Route A: Linear Synthesis with Late-Stage Cyclization

This approach involves the sequential construction of the carbon skeleton followed by a final cycloetherification step to form the tetrahydrofuran ring. A key intermediate in this route would be a substituted pent-4-en-1,3-diol.

Selectivity: The stereoselectivity of this route is largely dependent on the ability to control the stereochemistry of the acyclic precursor. The cyclization step itself can also proceed with varying degrees of diastereoselectivity depending on the reaction conditions.

Route B: Convergent Synthesis with Early Ring Formation

In a convergent approach, the tetrahydrofuran ring is formed early in the synthesis, and the substituents are introduced subsequently. For example, a 3-carboxy or 3-hydroxymethyl tetrahydrofuran derivative could serve as a starting point for the introduction of the methyl and benzyloxymethyl groups.

Efficiency: Convergent syntheses are often more efficient than linear syntheses as they involve the coupling of larger fragments, leading to a more rapid increase in molecular complexity.

Selectivity: The stereoselectivity of this route depends on the ability to control the stereochemistry of the reactions used to introduce the substituents onto the pre-formed tetrahydrofuran ring.

A comparison of key parameters for these generalized routes is presented in Table 2.

ParameterRoute A: Linear SynthesisRoute B: Convergent Synthesis
Overall YieldPotentially lower due to the number of stepsPotentially higher due to convergence
StereocontrolReliant on stereoselective synthesis of the acyclic precursorReliant on stereoselective functionalization of the tetrahydrofuran ring
Flexibility for Analogue SynthesisModification of the acyclic precursor allows for the synthesis of various analoguesFunctionalization of the tetrahydrofuran core can provide access to a range of derivatives

Ultimately, the choice of synthetic route will be guided by factors such as the availability of starting materials, the desired stereochemistry of the final product, and the scalability of the process. Both linear and convergent strategies have been successfully employed in the synthesis of highly substituted tetrahydrofurans, and the application of modern synthetic methods continues to improve the efficiency and selectivity of these important transformations.

Chemical Reactivity and Transformations of 3 Benzyloxymethyl 3 Methyl Tetrahydrofuran

Reactions Involving the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a stable five-membered cyclic ether. However, under specific conditions, it can be induced to react, primarily through ring-opening mechanisms or by functionalization at the carbons adjacent to the ring oxygen (C2 and C5).

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage by strong acids, particularly Lewis acids. This process, known as cationic ring-opening, typically requires an initiator to activate the ring oxygen. mdpi.comnih.gov For 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran, treatment with a strong Lewis acid (e.g., BF₃, AlCl₃, Sc(OTf)₃) or a Brønsted acid can protonate or coordinate to the ring oxygen, making the ring susceptible to nucleophilic attack. nih.govmdpi.com

The reaction is often initiated by an acylating agent, such as acetic anhydride, which is necessary for the ring-opening to proceed. mdpi.com The attack of a nucleophile (Nu⁻), which can be a halide from the Lewis acid or another added reagent, occurs at one of the α-carbons (C2 or C5). This results in a ring-opened product, a functionalized butanediol (B1596017) derivative. The regioselectivity of the nucleophilic attack can be influenced by steric hindrance from the substituents at the C3 position.

A plausible reaction pathway is illustrated below:

Scheme 1: General Ring-Opening of this compound

In this theoretical scheme, a Lewis Acid (LA) activates the THF ring, which is then opened by a nucleophile (Nu⁻), leading to a functionalized alkoxide intermediate that is subsequently protonated during workup.

Frustrated Lewis pairs (FLPs) have also been shown to facilitate the ring-opening of THF, offering a metal-free alternative. nih.gov This method could potentially be applied to the title compound, yielding a zwitterionic ring-opened product.

While less common than ring-opening, direct functionalization of the THF ring at the C2 and C5 positions is achievable. These positions are activated by the adjacent ring oxygen.

One strategy involves the deprotonation of a C-H bond at the C2 or C5 position using a strong base, such as n-butyllithium, to form an organolithium intermediate. chemicalbook.com This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce new substituents. However, this reaction can sometimes lead to cycloreversion, generating ethylene (B1197577) and an enolate from the remaining fragment. chemicalbook.com

Alternatively, C-H bond functionalization can be achieved through radical or carbenoid-based methods. nih.gov For instance, a rhodium-catalyzed C-H bond functionalization could potentially generate a C-C bond at the C2 or C5 position with high stereocontrol. nih.gov The steric bulk of the 3,3-disubstituted pattern on the target molecule would likely direct such functionalization preferentially to the less hindered C5 position.

Transformations of the Benzyloxymethyl Group

The benzyloxymethyl group offers a versatile handle for chemical modification, centering on the cleavage of the benzyl (B1604629) ether to unmask a primary alcohol.

The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal. The primary product of deprotection is 3-Hydroxymethyl-3-methyl-tetrahydrofuran.

Common deprotection strategies include:

Catalytic Hydrogenolysis : This is the most common method, involving the reaction of the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.orgjk-sci.com This reaction is clean, typically affording the alcohol and toluene (B28343) as the only byproduct. jk-sci.com

Dissolving Metal Reduction : Systems like sodium in liquid ammonia (B1221849) can also cleave benzyl ethers. researchgate.net

Lewis Acid Cleavage : Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effect debenzylation. organic-chemistry.org

Oxidative Cleavage : For benzyl ethers that are resistant to hydrogenolysis, often due to steric hindrance or catalyst poisoning, oxidative methods can be employed. organic-chemistry.orgresearchgate.net A notable method for hindered ethers involves reaction with N-bromosuccinimide (NBS) and light. researchgate.net

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. organic-chemistry.orgjk-sci.com

MethodReagents & ConditionsApplicability & NotesReference
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like EtOH or MeOHMost common and clean method. May be slow for sterically hindered ethers. organic-chemistry.orgjk-sci.com
Transfer Hydrogenation1,4-Cyclohexadiene or Ammonium Formate, Pd/CA milder alternative to using H₂ gas, useful when other reducible groups are present. organic-chemistry.orgjk-sci.com
Lewis Acid CleavageBCl₃, pentamethylbenzene (B147382) in CH₂Cl₂Effective for acid-stable substrates. organic-chemistry.org
Radical BrominationN-Bromosuccinimide (NBS), light, aq. CaCO₃Particularly effective for sterically hindered benzyl ethers that resist hydrogenolysis. researchgate.net

Once the benzyl group is removed, the resulting primary alcohol, 3-Hydroxymethyl-3-methyl-tetrahydrofuran, becomes a key intermediate for further synthesis. A primary transformation for this alcohol is oxidation.

The oxidation of the primary alcohol can be controlled to yield either the corresponding aldehyde (3-Formyl-3-methyl-tetrahydrofuran) or the carboxylic acid (3-Carboxy-3-methyl-tetrahydrofuran), depending on the choice of oxidizing agent and reaction conditions. chemistryviews.org

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Over-oxidation to the carboxylic acid is a common side reaction that must be controlled. organic-chemistry.org Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (DMSO, oxalyl chloride). chemistryviews.orgorganic-chemistry.org

Oxidation to Carboxylic Acids : For the direct conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. chemistryviews.orgresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄), ruthenium tetroxide (RuO₄), or the Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. chemistryviews.orgresearchgate.net

Target ProductReagent(s)Typical ConditionsReference
AldehydePyridinium chlorochromate (PCC)CH₂Cl₂, room temperature chemistryviews.org
Dess-Martin periodinane (DMP)CH₂Cl₂, room temperature chemistryviews.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, low temperature (-78 °C to rt) chemistryviews.org
Carboxylic AcidPotassium permanganate (KMnO₄)Basic aqueous solution, heat chemistryviews.orgresearchgate.net
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0 °C to room temperature chemistryviews.orgresearchgate.net
Ruthenium tetroxide (RuO₄)Catalytic RuCl₃ with a co-oxidant (e.g., NaIO₄) chemistryviews.org

Further Functionalization of the Primary Alcohol Derivative

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the benzyloxymethyl group of this compound are expected to be challenging due to the steric hindrance at the C3 position. The carbon atom bearing the benzyloxymethyl group is a neopentyl-like center, which significantly impedes the backside attack required for a typical SN2 reaction. quora.comfiveable.mebrainly.inlibretexts.org

For a nucleophilic substitution to occur at the benzyloxymethyl group, the benzyloxy moiety would first need to be converted into a better leaving group, for instance, by protonation of the ether oxygen under acidic conditions, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). However, even with a good leaving group, the SN2 pathway would remain highly unfavorable due to the steric bulk of the gem-dimethyl group and the tetrahydrofuran ring. libretexts.org

An SN1-type reaction is a more plausible pathway, which would proceed through the formation of a primary carbocation upon departure of the leaving group. This primary carbocation would be highly unstable and prone to rearrangement. quora.com The benzylic position of the leaving group offers some stability to the potential carbocation intermediate. libretexts.org

Illustrative Data Table of Hypothetical Nucleophilic Substitution Reactions

NucleophileLeaving Group PrecursorProposed ConditionsExpected Major Product(s)Plausible Mechanism
I⁻-OTsNaI, AcetoneRearranged productsSN1 with rearrangement
CN⁻-OMsNaCN, DMSORearranged productsSN1 with rearrangement
N₃⁻-BrNaN₃, DMFRearranged productsSN1 with rearrangement

Note: This table is illustrative and based on predicted reactivity. Experimental validation is required.

Reactivity at the Quaternary Carbon Center (C3)

Direct nucleophilic substitution at the quaternary carbon center (C3) of this compound is considered highly unlikely. Quaternary carbons are sterically shielded, preventing the approach of nucleophiles for both SN1 and SN2 reactions. fiveable.me The absence of a hydrogen atom on the C3 carbon also precludes elimination reactions such as E2.

Any reaction involving the C3 center would likely proceed under harsh conditions that could lead to ring-opening or rearrangement rather than a direct substitution at this position. The significant steric hindrance provided by the four substituents around the C3 carbon makes it an exceptionally unreactive site for direct displacement reactions. libretexts.org

Investigations into Rearrangement Reactions and Conformational Dynamics

Given the steric strain around the C3 quaternary center and the potential for carbocation formation, rearrangement reactions are a significant aspect of the predicted chemistry of this compound, particularly under acidic conditions.

Rearrangement Reactions:

Should a carbocation be formed, for instance, on the methylene (B1212753) carbon of the benzyloxymethyl group (following the departure of a leaving group), a Wagner-Meerwein rearrangement is a probable outcome. wikipedia.orgchemistry-online.comyoutube.com This could involve the migration of one of the methyl groups from C3 to the adjacent carbocationic center, leading to a more stable tertiary carbocation. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination to form an alkene. Such rearrangements are driven by the release of steric strain and the formation of a more stable carbocation intermediate. youtube.com

Conformational Dynamics:

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. nih.govd-nb.infotsinghua.edu.cn The bulky substituents at the C3 position will have a significant influence on the preferred conformation of the ring. The benzyloxymethyl and methyl groups will likely adopt positions that minimize steric interactions with each other and with the rest of the ring.

Computational studies on substituted tetrahydrofurans have shown that the energy barriers between different conformations are generally low, allowing for rapid interconversion at room temperature. nih.govd-nb.info The specific conformational preferences of this compound would influence its reactivity, particularly in reactions where the stereochemical outcome is important. The bulky groups at C3 are expected to lock the ring into a more limited set of low-energy conformations. datapdf.com

Theoretical and Computational Investigations of 3 Benzyloxymethyl 3 Methyl Tetrahydrofuran

Conformational Analysis using Quantum Chemical Methods

The flexibility of the tetrahydrofuran (B95107) (THF) ring is a central feature of its chemistry, and this is further influenced by the nature and position of its substituents. For 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran, computational methods are essential for mapping its complex potential energy surface.

The tetrahydrofuran ring is not planar; it adopts a puckered conformation to alleviate torsional strain. This puckering is not static but dynamic, described by a phenomenon known as pseudorotation. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. For substituted tetrahydrofurans, the substituents will preferentially occupy positions that minimize steric interactions.

In the case of this compound, the substituents at the C3 position significantly influence the conformational equilibrium. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can be used to locate the energy minima on the potential energy surface corresponding to stable conformers. These calculations would likely predict that the most stable conformer places the bulky benzyloxymethyl and methyl groups in pseudo-equatorial positions to minimize steric hindrance. The global minimum conformation would be identified by comparing the relative energies of all optimized conformers.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Substituent Orientation (Methyl, Benzyloxymethyl) Relative Energy (kcal/mol)
1 pseudo-equatorial, pseudo-equatorial 0.00
2 pseudo-axial, pseudo-equatorial 2.5 - 4.0
3 pseudo-equatorial, pseudo-axial 3.0 - 5.0
4 pseudo-axial, pseudo-axial > 6.0

Note: These are hypothetical values based on typical energetic penalties for axial substituents on a tetrahydrofuran ring and are meant to be illustrative.

The presence of substituents at the C3 position of the tetrahydrofuran ring in this compound has a profound effect on the ring's puckering. The Cremer-Pople puckering coordinates are often used to describe the exact conformation of the ring. It is anticipated that the steric bulk of the benzyloxymethyl and methyl groups will restrict the pseudorotational circuit of the THF ring, favoring a smaller set of low-energy conformations compared to the unsubstituted THF.

Computational studies on similarly substituted tetrahydrofurans have shown that bulky substituents tend to "lock" the ring into a specific conformation. For this compound, it is expected that the preferred conformation would be a twist or an envelope form that maximizes the distance between the substituents and the remaining ring atoms. The benzyloxymethyl group, with its additional rotational degrees of freedom, would also have its orientation optimized to minimize steric clashes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the molecular geometry, and by comparing the calculated shifts for different conformers with experimental values, the dominant conformation in solution can be identified. The spin-spin coupling constants can also be calculated, providing further insight into the dihedral angles within the molecule.

Similarly, the infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra, helping to identify characteristic functional group vibrations and skeletal modes of the tetrahydrofuran ring.

Table 2: Predicted Spectroscopic Data for the Global Minimum Conformer of this compound

Spectroscopic Property Predicted Value
¹H NMR Chemical Shift (CH₂-O-benzyl) 4.5 - 4.7 ppm
¹³C NMR Chemical Shift (C3) 40 - 45 ppm
IR Stretching Frequency (C-O-C, ring) 1050 - 1100 cm⁻¹

Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.

Reaction Mechanism Studies Related to its Synthesis or Transformations

Computational chemistry can elucidate the mechanisms of chemical reactions, providing information on transition states, intermediates, and reaction pathways.

The synthesis of 3-substituted tetrahydrofurans often involves cyclization reactions. For this compound, a plausible synthetic route could involve the intramolecular cyclization of a substituted penten-1-ol. Computational methods can be used to model this reaction, locating the transition state for the cyclization step. The geometry of the transition state would reveal the preferred stereochemical pathway of the reaction. The activation energy, calculated as the energy difference between the reactant and the transition state, would provide a measure of the reaction rate.

Many synthetic methods for preparing substituted tetrahydrofurans aim for high stereoselectivity. nih.gov Computational studies can provide a rationale for the observed stereochemical outcomes. For the synthesis of this compound, if a chiral center is introduced during the synthesis, computational modeling can be used to compare the energies of the transition states leading to the different stereoisomers.

For instance, in a nucleophilic addition to a cyclic oxonium ion intermediate, the stereoselectivity is often governed by the conformational preferences of the intermediate. nih.gov The nucleophile may preferentially attack from the less sterically hindered face. By calculating the energies of the competing transition states, the major product can be predicted. These computational insights are crucial for the design of new and more efficient stereoselective syntheses. nih.gov

Applications of 3 Benzyloxymethyl 3 Methyl Tetrahydrofuran in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral tetrahydrofuran (B95107) derivatives are fundamental building blocks in the enantioselective synthesis of complex molecules. The defined stereochemistry of these scaffolds allows for the construction of intricate three-dimensional structures with high levels of stereocontrol. While specific examples detailing the use of 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran are scarce, the broader class of chiral 3-substituted tetrahydrofurans is frequently employed in the synthesis of molecules with significant biological activity. The benzyloxy group in the target molecule can serve as a protected primary alcohol, which can be deprotected and elaborated at a later stage of a synthetic sequence.

Precursor in Natural Product Total Synthesis Efforts

The structural motifs present in this compound are reminiscent of subunits found in various natural products, particularly those containing oxygen heterocycles.

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive component of drug design. A chiral intermediate such as this compound could be utilized in the synthesis of novel pharmaceutical agents. The substituents on the THF ring provide vectors for the introduction of pharmacophoric groups, allowing for the exploration of structure-activity relationships.

Role in Asymmetric Synthesis and Chiral Auxiliaries

While direct evidence is lacking, the chiral nature of this compound suggests its potential for development into a chiral auxiliary. Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, and are subsequently removed. The tetrahydrofuran backbone could provide a rigid and predictable environment to influence the stereochemical outcome of reactions on an attached prochiral substrate.

Potential for Derivatization into Ligands or Organocatalysts

The functional groups present in this compound offer opportunities for its derivatization into more complex molecules such as chiral ligands for transition metal catalysis or as organocatalysts. The benzyloxymethyl group, after debenzylation, could be converted into a variety of coordinating groups, such as phosphines or amines, to create novel chiral ligands. The inherent chirality of the tetrahydrofuran scaffold would be key to inducing asymmetry in catalytic transformations. Similarly, the molecule could be elaborated to incorporate functional groups capable of acting as organocatalysts for a range of chemical reactions.

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.

For this compound (Molecular Formula: C₁₃H₁₈O₂), the expected exact mass can be calculated and compared against the experimentally measured value. sigmaaldrich.comsigmaaldrich.com In a typical analysis using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺.

The technique also provides structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, key structural motifs can be confirmed. For instance, a common fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic peak for benzyl-containing compounds. Another significant fragment would correspond to the remaining tetrahydrofuran (B95107) moiety.

Table 1: Expected HRMS Data for this compound
Ion SpeciesElemental FormulaCalculated Exact Mass (m/z)Expected Key Fragment Ions (m/z)Fragment Identity
[M+H]⁺C₁₃H₁₉O₂⁺207.1380Protonated Molecule
91.0542Tropylium ion [C₇H₇]⁺
115.0753[M-C₇H₇]⁺ or [C₆H₁₁O₂]⁺

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure and stereochemistry of organic molecules. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced 2D techniques are required to assemble the complete structural and stereochemical picture of this compound. science.govrsc.org

A suite of 2D NMR experiments is employed to establish connectivity and spatial relationships within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the tetrahydrofuran ring (e.g., between the protons at C2, C4, and C5) and within the aromatic ring of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for connecting different fragments of the molecule. Key correlations would include those from the benzylic CH₂ protons to the quaternary C3 of the tetrahydrofuran ring and to the ipso-carbon of the phenyl ring, confirming the ether linkage. Correlations from the C3-methyl protons to C3, C2, and C4 would firmly establish the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry of the molecule. For a specific stereoisomer, NOESY could reveal correlations, for example, between the protons of the C3-methyl group and specific protons on the tetrahydrofuran ring or the benzyloxymethyl group, defining their relative orientation.

Table 2: Application of 2D NMR Techniques for this compound
TechniqueCorrelation TypeInformation GainedExpected Key Correlations
COSY¹H - ¹H (2-3 bonds)Identifies neighboring protons.Correlations between H2-H2', H4-H4', H5-H5', H4-H5; Correlations within the phenyl ring.
HSQC¹H - ¹³C (1 bond)Assigns carbon signals.Connects each proton signal to its directly bonded carbon signal.
HMBC¹H - ¹³C (2-3 bonds)Establishes connectivity across quaternary carbons and heteroatoms.Benzylic CH₂ to C3 and phenyl C-ipso; C3-CH₃ to C2, C3, C4, and the benzyloxymethyl carbon.
NOESY¹H - ¹H (through space)Determines relative stereochemistry and conformation.Correlations between C3-CH₃ protons and nearby ring protons (e.g., H2 or H4) to define cis/trans relationships.

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-. Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR analysis is employed to differentiate them and determine enantiomeric purity.

This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov For example, if a hydroxyl precursor to the target molecule was used, it could be esterified with a CDA like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric esters would have distinct NMR spectra, with different chemical shifts for corresponding protons and carbons. The integration of the distinct signals allows for the quantification of the enantiomeric excess (ee).

Alternatively, a chiral solvating agent (CSA) can be used. In the presence of a CSA, the enantiomers form transient, diastereomeric solvate complexes that exhibit separate NMR signals, allowing for their differentiation and quantification without chemical modification of the analyte.

Chromatographic Methods for Stereoisomer and Purity Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Chiral HPLC is the most common and effective method for separating enantiomers and determining the enantiomeric purity of chiral compounds. researchgate.netnih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. Detection is readily achieved using a UV detector, leveraging the chromophore of the benzyl group (typically around 254 nm).

Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation
ParameterCondition
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile PhaseHexane / Isopropanol (e.g., 95:5 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the chemical purity of volatile compounds. google.com Given its molecular weight, this compound is amenable to GC analysis without derivatization.

Table 4: Typical GC Method for Purity Assessment
ParameterCondition
ColumnHP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFID at 280 °C or MS

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of greener and more efficient chemical syntheses is a paramount goal in modern organic chemistry. For a molecule such as 3-(benzyloxymethyl)-3-methyl-tetrahydrofuran, future research will undoubtedly focus on developing synthetic pathways that are both environmentally benign and maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.

Current synthetic strategies for substituted tetrahydrofurans often rely on multi-step sequences that may involve protecting groups, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. Future methodologies will likely pivot towards catalytic and one-pot procedures. For instance, the development of catalytic asymmetric cycloetherification of functionalized alkenols would offer a direct and atom-economical route to the chiral tetrahydrofuran (B95107) core.

Furthermore, leveraging renewable starting materials will be a key aspect of sustainable synthesis. Research into the conversion of biomass-derived furfural (B47365) or levulinic acid into precursors for this compound could provide a green alternative to petroleum-based feedstocks. The principles of green chemistry, such as the use of safer solvents (e.g., water, supercritical CO2, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) itself) and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), will be instrumental in this endeavor. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

StrategyAdvantagesDisadvantages
Traditional Multi-step Synthesis Well-established, reliableLow atom economy, significant waste, harsh conditions
Catalytic Asymmetric Cycloetherification High atom economy, enantioselectiveCatalyst development can be challenging and costly
Biomass-derived Feedstocks Sustainable, renewableMay require extensive chemical modification
Flow Chemistry Synthesis High throughput, improved safety, precise controlInitial setup cost can be high

Exploration of Novel Chemical Transformations and Derivatizations

The chemical reactivity of this compound offers a rich landscape for the exploration of novel transformations and the synthesis of a diverse array of derivatives. The benzylic ether linkage, while relatively stable, can be selectively cleaved under various conditions, providing a handle for further functionalization. organic-chemistry.org Future research could explore catalytic transfer hydrogenolysis for a mild and selective debenzylation, revealing the primary alcohol for subsequent reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

The tetrahydrofuran ring itself, although generally considered robust, can undergo ring-opening reactions under specific Lewis or Brønsted acidic conditions. Investigating these transformations could lead to the synthesis of functionalized diols and other acyclic compounds with defined stereochemistry. Furthermore, C-H activation at the tetrahydrofuran ring, a rapidly advancing field in organic synthesis, could enable the direct introduction of new functional groups at positions that are otherwise difficult to access, thereby expanding the chemical space accessible from this scaffold. organic-chemistry.org

Derivatization of the methyl group at the 3-position, for instance through radical halogenation followed by nucleophilic substitution, could also be a fruitful area of investigation, leading to a new family of analogs with potentially interesting biological or material properties.

Expansion of Applications in Diverse Areas of Complex Molecule Synthesis

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products, including polyether antibiotics, acetogenins, and lignans. nih.gov The unique stereochemical arrangement of substituents on the tetrahydrofuran ring often plays a crucial role in their biological activity. Consequently, this compound, as a chiral building block, holds significant potential for the synthesis of complex molecules.

Future research will likely focus on utilizing this compound as a key intermediate in the total synthesis of natural products and their analogs for drug discovery programs. Its well-defined stereochemistry at the C3 position can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric synthesis. The benzyloxymethyl group can serve as a protected hydroxymethyl group, which is a common feature in many natural products.

Moreover, the exploration of this building block in the synthesis of non-natural complex molecules with novel architectures and functions is a promising avenue. For example, it could be incorporated into macrocyclic structures or used as a scaffold for the development of new ligands for catalysis or new probes for chemical biology.

Integration into Flow Chemistry and Automation for Scalable Production

The transition from batch to continuous flow manufacturing is a transformative trend in the chemical and pharmaceutical industries, offering numerous advantages such as enhanced safety, improved reproducibility, higher yields, and facile scalability. researchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Future research in this area will involve the development of continuous flow processes for the key synthetic steps. This could include, for example, a packed-bed reactor containing an immobilized catalyst for the cycloetherification step, or a microreactor for a rapid and highly controlled benzylation reaction. In-line purification techniques, such as solid-phase extraction or continuous liquid-liquid extraction, can be integrated to streamline the process and minimize manual handling. acs.org

Furthermore, the integration of automated synthesis platforms, controlled by sophisticated software, will enable the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for high-throughput screening. researchgate.netresearchgate.netnih.gov This approach will not only accelerate the research and development process but also provide a more efficient and cost-effective means for the large-scale production of this important chemical entity.

Investigation into its Potential Role in Supramolecular Chemistry or Material Science Architectures

The structural features of this compound, particularly the presence of the ether oxygen atoms and the potential for derivatization, make it an interesting candidate for applications in supramolecular chemistry and material science.

In supramolecular chemistry, the tetrahydrofuran moiety can act as a hydrogen bond acceptor. By incorporating this unit into larger molecular architectures, it may be possible to design novel host molecules for the recognition of specific guest species. Its structural similarity to crown ethers, which are well-known for their ability to bind cations, suggests that derivatives of this compound could be explored for similar applications. bohrium.comsiesascs.edu.infrontiersin.orgjetir.org

In the realm of material science, tetrahydrofuran-based polymers are known for their diverse applications. silvarigroup.comlaballey.com Future research could focus on the polymerization of functionalized derivatives of this compound to create novel polymers with tailored properties. For example, the introduction of cross-linkable groups could lead to the development of new thermosetting resins or elastomers. The inherent chirality of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts. The benzyloxymethyl group could also serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Q & A

Q. What are the common synthetic strategies for 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves ring-opening of tetrahydrofuran derivatives followed by benzyloxymethylation. For example, benzyl ether formation can be achieved via nucleophilic substitution using benzyl bromide under basic conditions (e.g., NaH in THF) . Key intermediates are purified using column chromatography and characterized via:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity .
    Example reaction conditions:
StepReagents/ConditionsYield (%)Reference
BenzylationNaH, THF, 0°C → RT70–85

Q. How does the stereochemistry of this compound influence its reactivity in downstream reactions?

  • Methodological Answer : The stereochemistry at the 3-position affects regioselectivity in ring-opening or functionalization reactions. For example, (3R,4S)-configured tetrahydrofuran derivatives exhibit distinct reactivity in nucleophilic substitutions compared to their enantiomers . Researchers should:
  • Use chiral HPLC or polarimetry to confirm enantiomeric purity.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired stereochemical outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from:
  • Conformational flexibility : Rotamers in solution may split peaks. Use variable-temperature NMR to identify dynamic processes .
  • Diastereomer formation : Chiral centers can lead to overlapping signals. 2D NMR (e.g., COSY, NOESY) clarifies connectivity and spatial arrangements .
    Case study: A 2023 study reported conflicting 1^1H NMR shifts for a diastereomeric mixture; resolution required X-ray crystallography to assign absolute configuration .

Q. What strategies optimize the synthesis of this compound under green chemistry principles?

  • Methodological Answer : Key approaches include:
  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a safer, bio-based solvent .
  • Catalysis : Use organocatalysts (e.g., proline derivatives) to reduce metal contamination .
  • Waste minimization : Employ flow chemistry to enhance atom economy and reduce byproducts .
    Data from a 2025 study:
SolventReaction Time (h)Yield (%)
THF1278
CPME1082

Q. How do structural modifications at the benzyloxymethyl group impact biological activity in related tetrahydrofuran derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Benzyl substitution : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity but reduce solubility .
  • Methyl group position : 3-Methyl substitution increases metabolic stability in hepatic microsome assays .
    Example biological
DerivativeMIC (µg/mL) E. coliLogP
-OCH3_3322.1
-NO2_2163.4

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
  • LogP : Correlates with experimental octanol-water partition coefficients (R2^2 = 0.92) .
  • pKa : Use COSMO-RS solvation models to estimate acidity/basicity .
    Example computational workflow:

Optimize geometry with Gaussian 12.

Calculate electrostatic potential maps for reactivity hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.